N-(1,3-benzoxazol-2-yl)-N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine
Overview
Description
N-(1,3-benzoxazol-2-yl)-N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine: is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzoxazol-2-yl)-N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine typically involves multi-step reactions. One common method includes the reaction of 1,3-benzoxazole with a suitable amine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzoxazol-2-yl)-N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1,3-benzoxazol-2-yl)-N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzoxazol-2-yl)-N-[5-(3-piperidinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine
- N-(1,3-benzoxazol-2-yl)-N-[5-(3-pyrrolidinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine
Uniqueness
N-(1,3-benzoxazol-2-yl)-N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholinopropyl group, for instance, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-2-5-15-14(4-1)20-17(25-15)21-16-18-12-23(13-19-16)7-3-6-22-8-10-24-11-9-22/h1-2,4-5H,3,6-13H2,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOUGHWGOWMWNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CNC(=NC2)NC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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